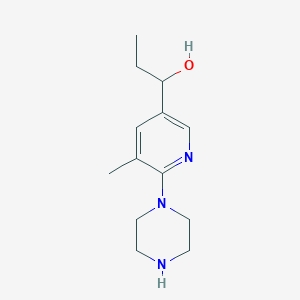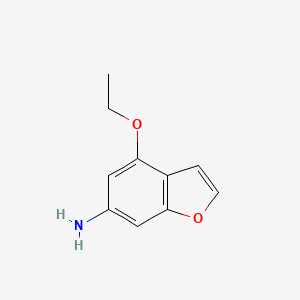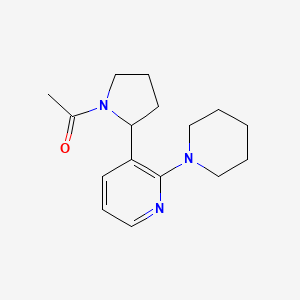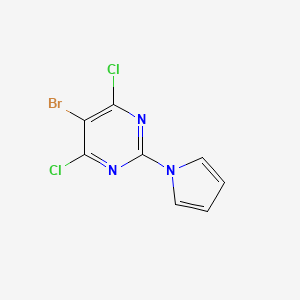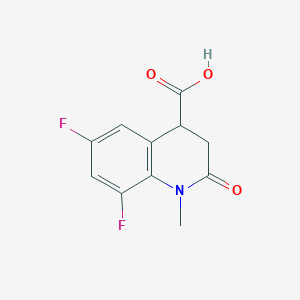
6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents that have a broad spectrum of activity against various bacterial pathogens. The incorporation of fluorine atoms into the quinolone structure enhances its antibacterial properties and pharmacokinetic profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of appropriate precursors, such as aniline derivatives, with suitable reagents.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinolone N-oxides using oxidizing agents.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Halogenation, alkylation, and acylation reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and halogenating agents.
Major Products Formed
Oxidation Products: Quinolone N-oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted quinolone derivatives.
科学研究应用
6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its antibacterial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves:
Inhibition of Bacterial DNA Gyrase: The compound binds to bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.
Disruption of DNA Processes: By inhibiting DNA gyrase, the compound prevents the supercoiling of DNA, leading to the disruption of DNA processes and bacterial cell death.
相似化合物的比较
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific fluorination pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H9F2NO3 |
|---|---|
分子量 |
241.19 g/mol |
IUPAC 名称 |
6,8-difluoro-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO3/c1-14-9(15)4-7(11(16)17)6-2-5(12)3-8(13)10(6)14/h2-3,7H,4H2,1H3,(H,16,17) |
InChI 键 |
VFZRRPDPDGYLAA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CC(C2=C1C(=CC(=C2)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


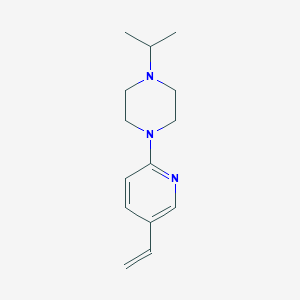

![8-Methylpyrido[2,3-d]pyridazine-5-thiol](/img/structure/B11803315.png)
